molecular formula C16H17N3O2S2 B7503938 2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide

2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide

Cat. No.: B7503938
M. Wt: 347.5 g/mol
InChI Key: VAXUUWIMYKKRRK-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the sulfonation of 2,4,6-trimethylbenzenesulfonamide, followed by the introduction of the benzothiadiazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process might include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under the influence of catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2,4,6-Trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide exerts its effects often involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiadiazole moiety can interact with nucleophilic sites, while the sulfonamide group can form hydrogen bonds, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonamide: Lacks the benzothiadiazole moiety, making it less versatile in certain applications.

    N-(2,1,3-Benzothiadiazol-4-yl)benzenesulfonamide: Similar structure but without the trimethyl groups, which can affect its reactivity and stability.

Uniqueness

2,4,6-Trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide is unique due to the presence of both the trimethylbenzenesulfonamide and benzothiadiazole moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds might not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-9-7-11(3)16(12(4)8-9)23(20,21)19-14-10(2)5-6-13-15(14)18-22-17-13/h5-8,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXUUWIMYKKRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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